molecular formula C20H25N5OS B2398780 2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide CAS No. 869473-26-7

2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide

Cat. No. B2398780
M. Wt: 383.51
InChI Key: GPQSZPGEJOBKRZ-UHFFFAOYSA-N
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Description

The compound “2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide” is a complex organic molecule that contains several functional groups, including a benzothiazole ring, a piperazine ring, and an acetamide group. Benzothiazoles are aromatic heterocyclic compounds with a wide range of applications in medicinal chemistry . Piperazines are often used in the synthesis of pharmaceuticals and polymers . Acetamides are a class of organic compounds that also have various applications in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzothiazole and piperazine rings, along with the acetamide group. The benzothiazole ring is a bicyclic structure consisting of a benzene ring fused to a thiazole ring . The piperazine ring is a six-membered ring containing two nitrogen atoms . The acetamide group consists of a carbonyl group (C=O) attached to an amine group (NH2) .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. The benzothiazole ring, for example, might undergo electrophilic substitution reactions . The piperazine ring could potentially be involved in reactions with electrophiles . The acetamide group could undergo various reactions, such as hydrolysis or reduction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the benzothiazole and piperazine rings could potentially increase its lipophilicity, which might affect its solubility and permeability .

properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5OS/c21-15-20(7-3-4-8-20)23-18(26)13-24-9-11-25(12-10-24)14-19-22-16-5-1-2-6-17(16)27-19/h1-2,5-6H,3-4,7-14H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPQSZPGEJOBKRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C#N)NC(=O)CN2CCN(CC2)CC3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(1,3-benzothiazol-2-ylmethyl)piperazin-1-yl]-N-(1-cyanocyclopentyl)acetamide

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